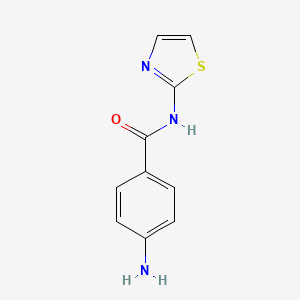

4-amino-N-(1,3-thiazol-2-yl)benzamide

概要

説明

4-amino-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic organic compound that features a benzamide moiety linked to a thiazole ring. The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromaticity and diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-aminobenzoic acid with 2-aminothiazole. The process can be carried out under various conditions, including:

Condensation Reaction: The reaction between 4-aminobenzoic acid and 2-aminothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

Heating: The mixture is often heated to facilitate the reaction, typically at temperatures ranging from 60°C to 80°C.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions: 4-amino-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the amide group to an amine.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitro compounds.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated or nitro-substituted derivatives.

科学的研究の応用

4-amino-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

作用機序

The mechanism of action of 4-amino-N-(1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Pathways Involved: The compound can influence pathways related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

4-amino-N-(1,3-thiazol-2-yl)benzamide can be compared with other thiazole derivatives:

Similar Compounds: 2-aminothiazole, benzothiazole, thiazole-4-carboxamide.

Uniqueness: The presence of both an amino group and a benzamide moiety linked to the thiazole ring provides unique chemical reactivity and biological activity, distinguishing it from other thiazole derivatives.

生物活性

4-amino-N-(1,3-thiazol-2-yl)benzamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds, supported by data tables and relevant research findings.

Overview of this compound

The compound features a thiazole ring, which is known for its aromaticity and biological activity. The presence of an amino group and a benzamide moiety linked to the thiazole ring enhances its chemical reactivity and biological potential.

This compound interacts with various biomolecules, influencing enzyme activity and cellular processes. Notably, it has been shown to inhibit certain enzymes by forming stable complexes with metal ions, which is crucial for its biochemical activity.

Cellular Effects

This compound significantly affects cellular functions by modulating signaling pathways and gene expression. Research indicates that it can enhance the expression of genes involved in oxidative stress response, leading to increased production of antioxidant enzymes.

Table 1: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Antioxidant Enzyme Production | Increases levels of antioxidant enzymes |

| Gene Expression Modulation | Alters expression related to oxidative stress |

| Enzyme Inhibition | Inhibits specific enzymes involved in signaling |

The molecular mechanism involves binding to specific biomolecules through hydrogen bonding and coordination with metal ions. This interaction leads to conformational changes in target proteins, resulting in altered enzyme activity and gene expression.

Key Interactions:

- Enzyme Binding: Inhibition of enzymes involved in cellular signaling.

- Gene Regulation: Modulation of genes related to stress responses.

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is crucial for its long-term effects. Studies reveal that it remains stable over time with minimal degradation, which is essential for consistent experimental results.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Low Doses: Beneficial effects such as enhanced antioxidant enzyme production.

- High Doses: Potential toxicity or adverse effects may arise.

Table 2: Dosage Effects on Biological Activity

| Dosage Range | Observed Effect |

|---|---|

| Low (<10 mg/kg) | Enhanced antioxidant production |

| Moderate (10-50 mg/kg) | Variable effects on metabolic pathways |

| High (>50 mg/kg) | Potential toxicity observed |

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with key metabolic enzymes, altering metabolic flux and levels of various metabolites. This modulation can lead to significant physiological changes within the organism.

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its uptake across cell membranes. Its distribution within tissues is mediated by binding proteins that ensure effective delivery to target sites.

Subcellular Localization

The localization of this compound within cells is critical for its biological activity. Targeting signals guide the compound to specific organelles where it exerts its effects on cellular functions.

Comparison with Similar Compounds

When compared to other thiazole derivatives such as 2-aminothiazole and benzothiazole, this compound exhibits unique properties due to its structural features.

Table 3: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both amino and benzamide groups | Antioxidant properties |

| 2-Aminothiazole | Simpler structure without benzamide | Antimicrobial activity |

| Benzothiazole | Similar ring structure but different substituents | Varying pharmacological effects |

特性

IUPAC Name |

4-amino-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSMNBJMZQGXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。